![molecular formula C21H26Cl2FN5O5S2 B14693937 2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31368-44-2](/img/structure/B14693937.png)
2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, diamino, and sulfonyl fluoride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl ethyl chloride with benzenesulfonyl fluoride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Condensation Reactions: The diamino groups can participate in condensation reactions with aldehydes or ketones to form imines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents such as dichloromethane and ethanol. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include substituted derivatives, sulfonic acids, and imines.
Aplicaciones Científicas De Investigación
2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites on enzymes, leading to enzyme inhibition. The diamino groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can disrupt cellular processes and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-chloromethylthiazole: Another compound with chloro and sulfonyl groups, used in the synthesis of insecticides.
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A compound with similar reactivity, used as a reagent in organic synthesis.
Uniqueness
Its ability to interact with biological macromolecules and inhibit enzymes sets it apart from other similar compounds .
Propiedades
Número CAS |
31368-44-2 |
|---|---|
Fórmula molecular |
C21H26Cl2FN5O5S2 |
Peso molecular |
582.5 g/mol |
Nombre IUPAC |
2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C19H20Cl2FN5O2S.C2H6O3S/c1-19(2)26-17(23)25-18(24)27(19)13-7-6-12(15(21)10-13)5-3-11-4-8-14(20)16(9-11)30(22,28)29;1-2-6(3,4)5/h4,6-10H,3,5H2,1-2H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5) |
Clave InChI |
JIFJPALTCWIQOP-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCC3=CC(=C(C=C3)Cl)S(=O)(=O)F)Cl)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


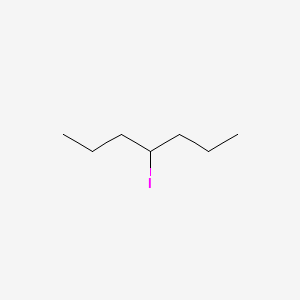

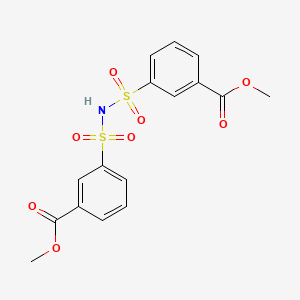
![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)
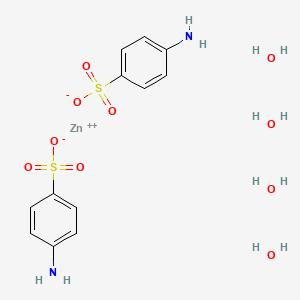
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
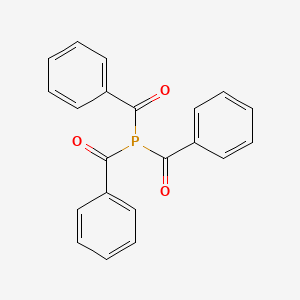
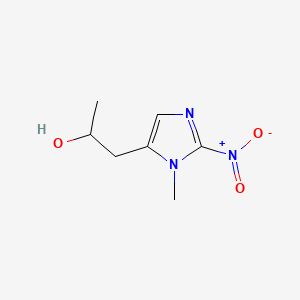

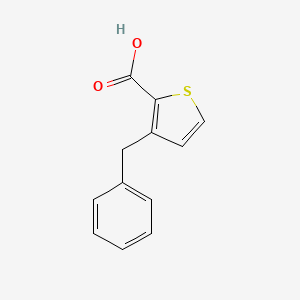


![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
